molecular formula C8H14B B1233307 9-Borabicyclo[3.3.1]nonane CAS No. 280-64-8

9-Borabicyclo[3.3.1]nonane

Cat. No.: B1233307
CAS No.: 280-64-8
M. Wt: 121.01 g/mol
InChI Key: AMKGKYQBASDDJB-UHFFFAOYSA-N
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Description

Historical Development and Significance of Organoborane Chemistry in Modern Organic Synthesis

The field of organoboron chemistry, which studies compounds containing a boron-carbon bond, began to gain significant momentum in the mid-20th century. numberanalytics.com The pioneering work of Herbert C. Brown and his colleagues was instrumental in establishing organoboranes as indispensable tools in organic synthesis. numberanalytics.com A pivotal discovery was the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, which provided a straightforward route to organoboranes. acs.orgthieme.de This discovery was serendipitous, arising from an anomaly observed during the reduction of an unsaturated ester. thieme.de

Initially, the significance of this facile route to organoboranes was not widely recognized. thieme.de However, subsequent research revealed the remarkable versatility of these intermediates, which can be transformed into a wide array of functional groups, including alcohols, amines, and ketones. acs.orgwikipedia.org This has made organoboron chemistry a cornerstone of modern organic synthesis, with applications ranging from simple functional group transformations to the construction of complex molecules, pharmaceuticals, and materials. numberanalytics.comacs.org Key reactions like the Suzuki-Miyaura cross-coupling, which utilizes organoboron compounds to form carbon-carbon bonds, have become fundamental in both academic and industrial settings. numberanalytics.comacs.org The development of chiral organoboranes has further expanded the field, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. acs.org

The Unique Role of 9-BBN as a Versatile Hydroborating Reagent

Among the various hydroborating agents developed, 9-borabicyclo[3.3.1]nonane (9-BBN) stands out for its unique properties and wide-ranging applications. scispace.com It is prepared through the reaction of 1,5-cyclooctadiene (B75094) with borane (B79455), typically in an ethereal solvent. wikipedia.orgorgsyn.org Unlike many other dialkylboranes that must be prepared fresh, 9-BBN is a stable, crystalline solid that is commercially available, making it a convenient choice for synthetic chemists. commonorganicchemistry.comclockss.org

The structure of 9-BBN is a bicyclic system which imparts significant steric bulk. pearson.comchemistrysteps.com This steric hindrance is a key factor in its high regioselectivity during hydroboration reactions. chemistrysteps.comwikipedia.org When reacting with alkenes, 9-BBN preferentially adds the boron atom to the less sterically hindered carbon of the double bond, a characteristic known as anti-Markovnikov addition. chemistrysteps.comorgoly.com This selectivity is often significantly higher than that observed with less bulky boranes like diborane (B8814927). pearson.com

Furthermore, 9-BBN exhibits excellent chemoselectivity, reacting selectively with alkenes and alkynes in the presence of many other functional groups. acs.orgresearchgate.net It is also noteworthy for its thermal stability; it can be distilled at high temperatures without decomposition. wikipedia.org In solution, 9-BBN exists as a dimer, which readily cleaves to the monomeric form in the presence of a substrate like an alkene. wikipedia.orgorgoly.com The kinetics of its reactions can vary depending on the reactivity of the alkene, with the rate-determining step being either the dissociation of the dimer or the reaction of the monomer with the alkene. pnas.org

Overview of 9-BBN's Characteristics and Synthetic Utility

9-BBN's unique combination of stability, selectivity, and reactivity makes it a highly valuable reagent in organic synthesis. scispace.comcommonorganicchemistry.com Its primary application is in the hydroboration-oxidation reaction, where the initial organoborane adduct is oxidized to produce an alcohol. masterorganicchemistry.com The high regioselectivity of 9-BBN in the hydroboration step allows for the synthesis of terminal alcohols from terminal alkenes with exceptional purity. wikipedia.orgresearchgate.net

Beyond the synthesis of alcohols, the organoboranes derived from 9-BBN are versatile intermediates that can be converted into a multitude of other functional groups. researchgate.net These transformations include the formation of carbon-hydrogen, carbon-nitrogen, carbon-sulfur, and carbon-halogen bonds. researchgate.net The organoboranes can also participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, expanding its utility in the construction of complex molecular frameworks. wikipedia.orgbridgewater.edu

9-BBN has also been employed in other synthetic contexts. It can be used for the reduction of certain functional groups, such as the chemoselective reduction of tertiary lactams to cyclic amines. organic-chemistry.org Additionally, it has found use as a protecting group for amino acids, enabling the selective functionalization of their side chains. acs.orgthieme-connect.comthieme-connect.com

Properties of this compound (9-BBN)

Property Value Source
Chemical Formula C₁₆H₃₀B₂ (Dimer) wikipedia.org
Molar Mass 244.04 g·mol⁻¹ (Dimer) wikipedia.org
Appearance Colorless solid/white crystalline powder wikipedia.orgchemicalbook.com
Melting Point 153-155 °C commonorganicchemistry.com
Solubility Soluble in THF, ether, hexane, benzene, toluene chemicalbook.com

| Stability | Thermally stable, can be handled in air for brief periods | wikipedia.orgorgsyn.org |

Regioselectivity of Hydroboration with 9-BBN

Alkene Substrate Product Distribution (Terminal vs. Internal Addition) Source
Terminal Alkenes >98% Terminal acs.org
Allylic Derivatives >97% Terminal acs.org
β-Methylallyl Derivatives >99% Terminal acs.org

Properties

InChI

InChI=1S/C8H14B/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2
Source PubChem
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InChI Key

AMKGKYQBASDDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1C2CCCC1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14B
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074781
Record name 9-Borabicyclo[3.3.1]nonane
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Molecular Weight

121.01 g/mol
Source PubChem
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Physical Description

White solid; [Acros Organics MSDS]
Record name 9-Borabicyclo(3,3,1)nonane
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CAS No.

280-64-8
Record name 9-Borabicyclo(3,3,1)nonane
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Record name 9-Borabicyclo[3.3.1]nonane
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Record name 9-Borabicyclo[3.3.1]nonane
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Record name 9-borabicyclo[3.3.1]nonane
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Record name 9-BORABICYCLO(3.3.1)NONANE
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Synthetic Methodologies for 9 Borabicyclo 3.3.1 Nonane and Its Derivatives

Established Synthetic Routes to 9-BBN

9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a pivotal organoborane reagent in organic synthesis, prized for its high regioselectivity and stereoselectivity in hydroboration reactions. wikipedia.org Its synthesis has been accomplished through several established methods, primarily involving the hydroboration of 1,5-cyclooctadiene (B75094).

Hydroboration of 1,5-Cyclooctadiene with Borane (B79455) Complexes

The most prevalent method for synthesizing 9-BBN is the reaction of borane with 1,5-cyclooctadiene. wikipedia.orgresearchgate.net This reaction is typically carried out using borane complexes in ethereal solvents to ensure a controlled and selective process. wikipedia.orgorgsyn.org

The borane-tetrahydrofuran (B86392) (BH3-THF) complex is a widely used reagent for the synthesis of 9-BBN. orgsyn.orgnumberanalytics.com The reaction involves the addition of the BH3-THF complex to 1,5-cyclooctadiene. orgsyn.orggoogle.com This is followed by a thermal isomerization of the resulting mixture of dialkylboranes at elevated temperatures, typically around 65°C, to yield the thermodynamically stable 9-BBN. orgsyn.orgorgsyn.org A patent describes a process where sodium borohydride (B1222165) is suspended in tetrahydrofuran (B95107), and boron trifluoride (BF3) is added to generate the borane-tetrahydrofuran complex in situ. 1,5-cyclooctadiene is then added to this mixture. google.com

The borane-methyl sulfide (B99878) (BMS or BH3·SMe2) complex is another effective reagent for the synthesis of 9-BBN. orgsyn.orgorgsyn.org This method involves the cyclic hydroboration of 1,5-cyclooctadiene with the BMS complex. orgsyn.org The reaction can be performed in various solvents, and a key advantage is the ability to remove the dimethyl sulfide byproduct by distillation, which facilitates the isolation of high-purity crystalline 9-BBN dimer. orgsyn.orgorgsyn.org One procedure details the dropwise addition of 1,5-cyclooctadiene to a solution of the borane-methyl sulfide complex while maintaining the reaction temperature between 50–60°C. orgsyn.org

Using Borane-Methyl Sulfide Complex

Thermal Redistribution and Isomerization Approaches

An alternative route to 9-BBN involves the thermal redistribution of other organoboranes. For instance, 9-n-propyl-9-BBN can undergo thermal redistribution to yield 9-BBN. orgsyn.orgorgsyn.org Another approach is the thermal isomerization of the initial mixture of dialkylboranes formed during the hydroboration of 1,5-cyclooctadiene. researchgate.netorgsyn.org Heating this mixture allows for the conversion of less stable isomers to the desired bicyclo[3.3.1] structure of 9-BBN. researchgate.netresearchgate.net

Advanced and Scalable Synthesis of 9-BBN

Recent advancements have focused on developing more efficient, scalable, and cost-effective methods for 9-BBN synthesis. One such approach involves a flow chemistry process for the selective hydroboration and oxidation of alkenes using 9-BBN. d-nb.infonih.gov This method allows for the in-situ generation of 9-BBN from borane and 1,5-cyclooctadiene in a flow generator, proving to be a cost-efficient solution. d-nb.infonih.gov This continuous flow protocol offers advantages over batch reactions, including milder reaction conditions and higher productivity. d-nb.info

Another scalable method reported in a patent involves the reaction of 1,5-cyclooctadiene and borane in tetrahydrofuran in the presence of zirconium tetrachloride as a catalyst, achieving yields as high as 98%. google.com This process includes the use of a 4A molecular sieve to remove water, followed by the dropwise addition of the borane-dimethyl sulfide complex at low temperatures and subsequent reflux. google.com While challenges in purification and the high cost of 9-BBN have been noted in some scale-up efforts for subsequent reactions, these advanced synthetic strategies aim to make this valuable reagent more accessible for large-scale applications. rsc.orgbridgewater.edu

Research Findings on 9-BBN Synthesis

Synthetic Method Reagents Solvent Key Conditions Yield Reference
Hydroboration with Borane-THF1,5-Cyclooctadiene, BH3-THFTetrahydrofuranThermal isomerization at 65°C70-80% researchgate.netorgsyn.orgorgsyn.org
Hydroboration with Borane-Methyl Sulfide1,5-Cyclooctadiene, BH3·SMe21,2-DimethoxyethaneDropwise addition at 50-60°C, distillative removal of Me2S~85% orgsyn.orggithub.io
Catalytic Synthesis1,5-Cyclooctadiene, BH3·SMe2, Zirconium tetrachlorideTetrahydrofuranUse of 4A molecular sieve, refluxup to 98% google.com
In-situ Generation in FlowBorane, 1,5-CyclooctadieneTetrahydrofuranContinuous flow reactorHigh Productivity (1.4 g/h of alcohol product) d-nb.infonih.gov

Continuous Flow Synthesis of 9-BBN

The industrial-scale synthesis of this compound (9-BBN) has been significantly advanced through the implementation of continuous flow technologies. These systems offer enhanced safety, precise control over reaction parameters, and increased productivity compared to traditional batch processes. researchgate.netnih.gov A common approach involves the reaction of 1,5-cyclooctadiene (COD) with a borane source, such as borane-dimethyl sulfide (BH₃·SMe₂), in a flow reactor.

An efficient flow process for the selective hydroboration and subsequent oxidation of alkenes utilizes the in-situ generation of 9-BBN. researchgate.netnih.govnih.gov In one such setup, solutions of borane-tetrahydrofuran complex (BH₃·THF) and 1,5-cyclooctadiene are introduced into a flow generator, allowing for the rapid formation of 9-BBN. nih.gov This freshly prepared 9-BBN solution is then directly mixed with a stream of the alkene substrate, proceeding to the hydroboration reaction. researchgate.netnih.gov This method proved effective for the selective oxidation of the terminal double bond in amorpha-4,11-diene, a key intermediate in the synthesis of the antimalarial drug artemisinin, achieving a productivity of 1.4 g/h. researchgate.netnih.govnih.gov

The advantages of continuous flow synthesis for 9-BBN include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with the handling of pyrophoric borane reagents.

Improved Heat and Mass Transfer: The high surface-to-volume ratio in flow reactors allows for efficient dissipation of the exothermic heat of reaction and ensures homogenous mixing. dokumen.pub

High Productivity and Scalability: Continuous operation enables high-throughput production, with some industrial systems capable of producing 500–1,000 kg of 9-BBN dimer per day. The process can be scaled out by parallelizing multiple reactor units.

Strategies for Simplified Purification and By-product Management

The purification of 9-BBN and the management of its by-products are crucial for obtaining a high-purity reagent and ensuring the economic viability of its use.

A standard and effective method for purifying commercial or synthesized 9-BBN is recrystallization. orgsyn.orgorgsyn.org 1,2-Dimethoxyethane (DME) is a common solvent for this purpose, from which high-purity, crystalline needles of the 9-BBN dimer can be obtained in excellent yield. orgsyn.org The process involves dissolving the crude 9-BBN in hot DME, removing any insoluble impurities by decantation, and then allowing the solution to cool slowly to induce crystallization. orgsyn.orgorgsyn.org The removal of dimethyl sulfide, a by-product from syntheses using BH₃·SMe₂, by distillation prior to crystallization is important, as its presence increases the solubility of the 9-BBN dimer and consequently lowers the isolated yield. orgsyn.org

Preparation of B-R-9-BBN Derivatives via Hydroboration

B-Alkyl- and B-alkenyl-9-BBN derivatives are versatile intermediates in organic synthesis, readily prepared through the hydroboration of alkenes and alkynes with 9-BBN.

Hydroboration of Alkenes and Alkynes

9-BBN is a highly effective and selective hydroborating agent for a wide range of alkenes and alkynes. The reaction involves the addition of the B-H bond of 9-BBN across the carbon-carbon multiple bond.

The hydroboration of terminal alkenes with 9-BBN in tetrahydrofuran (THF) is typically complete within a few hours at room temperature. Internal alkenes, while varying in reactivity, can be hydroborated at reflux temperatures in THF. princeton.edu Even sterically hindered alkenes react under these conditions to form the corresponding B-alkyl-9-BBN derivatives. princeton.edu

For terminal alkynes, hydroboration with 9-BBN can lead to the formation of B-alkenyl-9-BBN derivatives. acs.org However, depending on the reaction conditions and stoichiometry, further reaction can occur to yield 1,1-diboryl adducts. soton.ac.uk

Regioselectivity in Hydroboration Reactions with 9-BBN

A hallmark of 9-BBN as a hydroborating agent is its exceptional regioselectivity. soton.ac.uk This is largely attributed to the steric bulk of the bicyclic structure, which directs the boron atom to the less sterically hindered carbon of the double or triple bond. soton.ac.uk

In the hydroboration of terminal alkenes, 9-BBN exhibits a strong preference for addition to the terminal carbon, leading to the formation of the primary alkylborane. This selectivity is significantly higher than that observed with less bulky borane reagents. For instance, the hydroboration-oxidation of terminal alkenes with 9-BBN yields almost exclusively the primary alcohol.

This high regioselectivity is crucial in syntheses where precise control over the position of functionalization is required. The steric hindrance of the 9-BBN moiety effectively suppresses the formation of the secondary isomer.

Stereoselectivity Considerations

The hydroboration of alkenes with 9-BBN proceeds via a syn-addition mechanism. This means that the boron atom and the hydrogen atom add to the same face of the carbon-carbon double bond. This stereospecificity is a key feature of hydroboration reactions in general and is preserved in reactions with 9-BBN.

The subsequent oxidation of the resulting B-alkyl-9-BBN to an alcohol, typically with hydrogen peroxide and a base, occurs with retention of configuration at the carbon atom that was bonded to boron. The combination of syn-hydroboration and retention of stereochemistry during oxidation allows for the predictable and controlled synthesis of specific stereoisomers.

Synthesis of B-R-9-BBN not Accessible via Direct Hydroboration

While hydroboration is a powerful method for preparing many B-R-9-BBN derivatives, certain substitution patterns on the boron atom are not directly accessible through this route. For these cases, alternative synthetic strategies have been developed, primarily involving the reaction of a 9-BBN precursor with an organometallic reagent.

A versatile method for synthesizing a variety of B-substituted-9-BBNs involves the reaction of organolithium or Grignard reagents with 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane, (TIPS)S-9-BBN. researchgate.net This reaction proceeds through an intermediate 'ate' complex, which upon thermal collapse, yields the desired B-R-9-BBN derivative in good yield and high purity. researchgate.net This approach allows for the introduction of alkyl, aryl, and other organic groups that cannot be installed via hydroboration.

Another strategy involves the reaction of 9-methoxy-9-BBN with organolithium reagents. orgsyn.org This generates a lithium borinate complex in situ, which can then be used in subsequent reactions, such as palladium-catalyzed cross-coupling, to form carbon-carbon bonds. princeton.eduorgsyn.org For example, B-benzyl-9-BBN, a reagent used in the synthesis of methylene-linked biaryls, can be prepared and used in this manner. acs.org Similarly, B-aryl-9-BBN derivatives can be synthesized for use in cross-coupling reactions to form biaryl compounds. organic-chemistry.org

These methods significantly expand the scope of accessible B-R-9-BBN derivatives, providing a toolkit of reagents for a wide array of synthetic transformations beyond those achievable through direct hydroboration.

Mechanistic Investigations of 9 Bbn Mediated Reactions

Hydroboration Reaction Mechanisms

The generally accepted mechanism for the hydroboration of alkenes with 9-BBN involves the initial dissociation of the stable 9-BBN dimer, [(9-BBN)₂], into its monomeric form. This is then followed by the reaction of the 9-BBN monomer with the alkene. pnas.orgnih.govresearchgate.net The reaction is proposed to proceed through a four-membered transition state, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the double bond. wikipedia.org

Kinetic studies of the hydroboration of alkenes with the 9-BBN dimer have revealed interesting and unusual kinetic orders that are dependent on the reactivity of the alkene substrate. pnas.orgnih.govpnas.org These kinetic profiles provide significant insight into the reaction mechanism, particularly the role of the dimer-monomer equilibrium.

For more reactive alkenes, such as 1-hexene (B165129) and cyclopentene (B43876), the hydroboration reaction exhibits first-order kinetics. pnas.orgnih.govresearchgate.net The reaction rate is first-order with respect to the concentration of the (9-BBN)₂ dimer and zero-order with respect to the alkene concentration. pnas.orgnih.govresearchgate.net This kinetic behavior indicates that the rate-determining step of the reaction is the dissociation of the (9-BBN)₂ dimer into two molecules of the 9-BBN monomer. pnas.orgnih.govpnas.org Once the monomer is formed, it rapidly reacts with the highly reactive alkene.

The first-order rate constants for the hydroboration of cyclopentene with (9-BBN)₂ in various solvents further support this mechanism. scispace.com While the rate constants are similar in non-coordinating solvents, the rate is significantly faster in tetrahydrofuran (B95107) (THF), suggesting a catalytic role for the solvent in the dissociation of the dimer. scispace.com

Table 1: First-Order Rate Constants for the Hydroboration of Cyclopentene with (9-BBN)₂ at 25°C

SolventRate Constant (k₁) x 10⁴ s⁻¹
Carbon Tetrachloride1.52
Hexane1.97
Cyclohexane1.52
Benzene1.95
Diethyl Ether2.00
Tetrahydrofuran (THF)10.8
Data sourced from reference scispace.com

In contrast, the hydroboration of less reactive alkenes, such as cyclohexene, follows three-halves-order kinetics. pnas.orgnih.govresearchgate.netpnas.org The reaction is first-order in the alkene and one-half order in the (9-BBN)₂ dimer. researchgate.netpnas.orgnih.govresearchgate.net This change in kinetics suggests that for these less reactive substrates, the reaction of the alkene with the 9-BBN monomer becomes the rate-determining step, or at least partially rate-limiting. pnas.orgnih.govpnas.org

The three-halves-order kinetics can be explained by the pre-equilibrium of the dimer dissociation, followed by the slow reaction of the monomer with the alkene. scispace.com For some alkenes with intermediate reactivity, such as 2-methyl-2-butene (B146552) and cis-3-hexene, the reaction exhibits kinetic behavior that is between first- and three-halves-order, indicating that neither the dimer dissociation nor the monomer-alkene reaction is the sole rate-determining step. nih.govpnas.org

Table 2: Rate Data for the Hydroboration of Cyclohexene with (9-BBN)₂ in Carbon Tetrachloride at 25°C

Time (s)[Cyclohexene] (M)10⁴ k₃/₂ (L¹/² mol⁻¹/² s⁻¹)
00.400
6,0010.3390.321
15,3800.2620.343
21,6050.2250.344
42,4940.1480.338
61,7690.1080.336
72,0070.0960.324
Data represents a scenario where the initial concentration of (9-BBN)₂ is half that of the alkene. scispace.com Sourced from reference scispace.com

(9-BBN)₂ ⇌ 2 9-BBN (Dimer-monomer equilibrium)

9-BBN + alkene → B-alkyl-9-BBN (Hydroboration step)

The stability of the (9-BBN)₂ dimer arises from a three-center-two-electron (3c-2e) B-H-B bridge bond. The dissociation of this dimer into the reactive monomer is the crucial first step for the hydroboration to occur. For highly reactive alkenes, this dissociation is the slower, rate-determining step, leading to first-order kinetics. nih.govpnas.org For less reactive alkenes, the concentration of the monomer builds up, and the subsequent reaction with the alkene becomes the slower step, resulting in three-halves-order kinetics. nih.govpnas.org The reactivity of the 9-BBN monomer is significantly high, allowing for the rapid hydroboration of susceptible alkenes once it is formed.

While 9-BBN is a highly selective reagent, competitive reactions and the formation of side products can occur, particularly with more complex substrates. scispace.com In the hydroboration of dienes or enynes, the presence of multiple unsaturated sites can lead to a mixture of products resulting from competing hydroboration reactions. scispace.com The high regioselectivity of 9-BBN for the least sterically hindered double bond often minimizes the formation of these side products. scispace.compearson.com

In some cases, the organoborane intermediates formed from the hydroboration of dienes can undergo further reactions. For instance, the hydroboration of haloalkadienes with 9-BBN, followed by an intramolecular cross-coupling reaction, can be utilized for the synthesis of various cyclic and exocyclic alkenes. While not strictly a side product of the hydroboration itself, this demonstrates the potential for subsequent reactions of the initially formed organoborane. Careful control of reaction conditions and stoichiometry is crucial to favor the desired product and minimize unwanted side reactions.

Three-Halves-Order Kinetics with Less Reactive Alkenes (e.g., cyclohexene)

Stereochemical Aspects of 9-BBN Addition

Mechanisms in Reduction Reactions

9-BBN is recognized as a mild and selective reducing agent for a variety of functional groups, including aldehydes, ketones, acid chlorides, and amides. organic-chemistry.orggoogle.com Understanding the mechanistic details of these reductions is key to predicting and controlling their outcomes.

Hydride Transfer Pathways

The reduction of carbonyl compounds by 9-BBN generally proceeds through a hydride transfer mechanism. Computational studies, often employing density functional theory (DFT), suggest that the reduction of carbonyls occurs via a concerted hydride transfer pathway following an initial dissociation of the 9-BBN dimer. researchgate.net The reaction is initiated by the coordination of the boron atom to the carbonyl oxygen, which activates the carbonyl group for reduction. This is followed by the transfer of a hydride ion from the boron to the carbonyl carbon. chemistrysteps.com

The kinetics of hydroboration reactions with 9-BBN can be complex. For highly reactive alkenes, the rate-determining step is the dissociation of the (9-BBN)₂ dimer. pnas.org However, with less reactive alkenes, the reaction of the alkene with the 9-BBN monomer becomes the rate-limiting step. pnas.org In some cases, the reaction exhibits kinetics that are intermediate between first and three-halves order. pnas.org

In the reduction of tertiary amides, a plausible mechanism involves the initial addition of 9-BBN to the carbonyl group, forming a boronic ester intermediate. chemistrysteps.com A subsequent coordination and hydride transfer lead to the formation of an amine. chemistrysteps.com

Role of Borane-Substrate Interactions

The interaction between 9-BBN and the substrate is a crucial factor that governs the selectivity and efficiency of the reduction. The Lewis acidic nature of the boron atom allows it to interact with Lewis basic sites on the substrate, such as oxygen or nitrogen atoms. redalyc.org This interaction facilitates the subsequent hydride transfer.

In the reduction of ketones, particularly in asymmetric reductions using chiral derivatives of 9-BBN like Alpine-Borane, steric interactions between the bulky reducing agent and the substituents on the ketone play a significant role in determining the stereochemical outcome. nih.govwikipedia.orguwindsor.ca Computational studies have shown that in the reduction of substituted benzaldehydes, the transition state energetics are influenced by the steric compromise between the substrate and the isopinocampheyl groups of the Alpine-Borane. nih.gov

The chemoselectivity of 9-BBN is also a result of these interactions. For instance, 9-BBN can selectively reduce aldehydes in the presence of alkenes, a transformation that is facilitated by the specific interactions between the borane (B79455) and the carbonyl group. researchgate.net

Mechanistic Insights into Cross-Coupling Reactions

Organoboranes derived from 9-BBN are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. rsc.org

Transmetalation Pathways in Suzuki-Miyaura Coupling with Organoboranes

The Suzuki-Miyaura coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsioc-journal.cn The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining part of the catalytic cycle.

For B-alkyl-9-BBN derivatives, mechanistic studies, including kinetic and computational analyses, have shed light on the transmetalation process. acs.orgacs.org The reaction is believed to proceed with retention of configuration at the carbon atom being transferred, suggesting a frontside SE2-type mechanism. acs.orgacs.org

The role of the base is crucial. It is generally accepted that the base activates the organoborane by forming a more nucleophilic borate (B1201080) species. rsc.orgacs.org Two primary pathways for transmetalation have been considered: the "boronate pathway," where the base reacts with the organoborane, and the "oxo-palladium pathway," where the base reacts with the palladium complex. rsc.org Experimental and computational evidence suggests that for B-alkyl-9-BBN systems in the presence of hydroxide (B78521), the anionic transmetalation pathway, involving the reaction of the palladium complex with the [B-alkyl-9-BBN(OH)]⁻ species, is kinetically favored. acs.org The high Lewis acidity and steric bulk of the boron center in 9-BBN derivatives are significant factors influencing these pathways. acs.org

Role of 9-Methoxy-9-borabicyclo[3.3.1]nonane (9-OMe-9-BBN) in Catalytic Suzuki-Miyaura Coupling

9-Methoxy-9-BBN (also referred to as B-Methoxy-9-BBN) serves as a versatile reagent in a modified Suzuki-Miyaura coupling protocol, often termed the "9-MeO-9-BBN variant". researchgate.netresearchgate.net This approach is particularly useful as it can proceed without the need for an external base. researchgate.net

In this variant, a polar organometallic reagent (R-M) reacts with 9-OMe-9-BBN to form a borinate complex in situ. researchgate.net This borinate then transfers the organic group (R) to the palladium center. researchgate.net This method has expanded the scope of the Suzuki-Miyaura coupling to include the transfer of groups like alkynyl, methyl, and others that were challenging with conventional methods. researchgate.net

Mechanistically, 9-OMe-9-BBN acts as a shuttle for the organic group from the organometallic reagent to the palladium catalyst. researchgate.net ¹¹B NMR studies have shown that 9-OMe-9-BBN itself is not consumed in the reaction, which has enabled the development of Suzuki-type reactions that are sub-stoichiometric in boron. researchgate.net The methoxy (B1213986) group enhances the electrophilicity of the boron atom, which facilitates the initial reaction with the organometallic reagent and the subsequent transmetalation step. finetechnology-ind.com This reagent is also effective in stabilizing otherwise unstable alkynylborane intermediates. organic-chemistry.orgnobelprize.org

Computational Chemistry and Theoretical Studies of 9-BBN Reactivity

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating the reactivity of 9-BBN and its derivatives. researchgate.netrsc.org These theoretical studies provide detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally.

DFT calculations have been employed to:

Elucidate reaction mechanisms: For instance, computational studies have helped to map out the potential energy surfaces for the hydroboration of allenes, revealing the origins of kinetic versus thermodynamic control. nih.gov They have also supported proposed mechanisms for the isomerization of diborane(5) anions derived from 9-BBN. d-nb.infonih.gov

Predict selectivity: Theoretical models can explain the high regioselectivity observed in reactions such as the Diels-Alder reaction of vinyl-9-BBN, attributing it to unfavorable steric interactions in certain transition states. arkat-usa.org

Understand borane-substrate interactions: Calculations have been used to analyze the steric and electronic factors governing the interactions between chiral boranes and ketones during asymmetric reductions. nih.gov

Investigate transmetalation pathways: Computational studies have been crucial in comparing the feasibility of different transmetalation pathways in the Suzuki-Miyaura coupling and in characterizing the elusive pre-transmetalation intermediates. acs.org

Table of Computational Findings for 9-BBN Reactions

Reaction Type Computational Method Key Finding
Allene Hydroboration DFT Located transition states for hydroboration and researchgate.netnih.gov-boratropic shifts, explaining kinetic vs. thermodynamic control. nih.gov
Ketone Reduction DFT Analyzed transition structures to understand steric effects on stereoselectivity in Alpine-Borane reductions. nih.gov
Diborane (B8814927) Isomerization DFT Supported a proposed mechanism involving dehydroboration and syn-diboration for the isomerization of a 9-BBN-derived anion. d-nb.infonih.gov
Diels-Alder Reaction B3LYP/6-31G* Predicted high para regioselectivity for vinyl-9-BBN due to unfavorable steric interactions in the meta transition structure. arkat-usa.org
Suzuki-Miyaura Coupling DFT Indicated that the anionic transmetalation pathway is kinetically favored for B-alkyl-9-BBN derivatives. acs.org

Density Functional Theory (DFT) Studies on Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving 9-borabicyclo[3.3.1]nonane (9-BBN). These studies provide detailed energetic and structural information about the transient species—transition states and intermediates—that are often difficult or impossible to observe experimentally.

DFT calculations have been extensively applied to model the hydroboration of various unsaturated substrates with 9-BBN. For the hydroboration of allenes, DFT studies (B3LYP/6-31G(d,p)) have successfully mapped out the reaction pathways, including the initial hydroboration step and subsequent rsc.orgpearson.com-boratropic shifts. nih.gov For instance, in the reaction with allene, the transition state for the addition of 9-BBN to form the (Z)-allylborane was found to be favored over the (E)-allylborane transition state. nih.gov The subsequent isomerization from the kinetic (Z)-product to the thermodynamic (E)-product involves two concerted rsc.orgpearson.com-boratropic shift transition states. nih.gov The first, leading to an allyl-pi intermediate, has a calculated activation enthalpy (ΔH‡) of 19.3 kcal/mol relative to the (Z)-allylborane. nih.gov

Further studies have expanded this analysis to substituted allenes, such as allenyl esters. In the hydroboration of methyl allenylcarboxylate with 9-BBN, DFT calculations (M06-2X/6-31G(d,p)) predicted that 1,4-addition is the lowest energy pathway. nih.gov A key finding was the prediction of a low-energy 1,5-boratropic shift (with a free energy barrier of 9 kcal/mol) that converts the initially formed O-bound enolate intermediate to a more stable C-bound intermediate, which is stabilized by 9 kcal/mol due to intramolecular coordination of the boron by the ester carbonyl. nih.gov

DFT has also been used to probe the reactivity of 9-BBN in other contexts. In the reaction of an azido (B1232118) borane with 9-BBN, calculations helped to elucidate the reaction pathway, which involves the formation of intermediates and transition states leading to a 1,1-addition product. d-nb.info Similarly, in the N-methylation of amines using CO2 and 9-BBN as the hydride source, DFT calculations have been used to model the key transition states involved in the catalytic cycle. researchgate.net These computational models provide crucial insights into the reaction energetics, helping to explain observed product distributions and reaction rates.

Table 1: Calculated Energy Barriers for 9-BBN Reactions from DFT Studies

ReactionSubstrateComputational MethodCalculated Barrier (kcal/mol)Transition State DescriptionRef
Isomerization(Z)-allyl-9-BBNB3LYP/6-31G(d,p)19.3 (ΔH‡)First rsc.orgpearson.com-boratropic shift nih.gov
Isomerization(Z)-allyl-9-BBNB3LYP/6-31G(d,p)14.3 (ΔH‡)Second rsc.orgpearson.com-boratropic shift nih.gov
HydroborationMethyl allenylcarboxylateM06-2X/6-31G(d,p)9 (ΔG‡)1,5-boratropic shift nih.gov

Analysis of Steric and Electronic Factors Governing Reactivity and Selectivity

The reactivity and, most notably, the selectivity of 9-BBN are governed by a delicate interplay of steric and electronic factors. Its unique, rigid bicyclic structure imposes significant steric hindrance, which is the dominant factor in many of its reactions, particularly hydroboration. chemistrysteps.comwikipedia.orguwo.ca

In the hydroboration of unsymmetrical alkenes, 9-BBN exhibits exceptionally high regioselectivity, with the boron atom adding to the less sterically hindered carbon atom. organic-chemistry.orgredalyc.org This anti-Markovnikov selectivity is far superior to that of less bulky boranes like diborane (BH3). redalyc.orgpearson.com For example, the hydroboration of 1-hexene with diborane gives 94% of the terminal addition product, whereas with 9-BBN, the selectivity increases to 99.9%. redalyc.org This pronounced steric control ensures the formation of primary alcohols with high purity after the subsequent oxidation step. researchgate.net The bulky nature of 9-BBN amplifies the steric differences between the two ends of the double bond, making the approach to the more substituted carbon highly unfavorable. uwo.caorganic-chemistry.org

While steric effects are often paramount, electronic factors also play a crucial role. uwo.canumberanalytics.com The hydroboration reaction involves an electrophilic attack by the boron atom on the electron-rich alkene. uwo.ca A partial positive charge develops on the more substituted carbon of the double bond in the transition state, which is electronically favored. chemistrysteps.com However, for a sterically demanding reagent like 9-BBN, these electronic preferences can be overridden by steric repulsion. uwo.ca An example is the hydroboration of vinyltrimethylsilyl, where BH3•THF shows a reversal in selectivity compared to 1-hexene due to electronic effects, but 9-BBN maintains its usual regiochemistry, driven by sterics. uwo.ca

The balance between steric and electronic effects is also evident in Diels-Alder reactions involving vinyl-9-BBN. Computational studies have shown that the high para regioselectivity observed is a result of unfavorable steric interactions that destabilize the meta transition state. arkat-usa.org This suggests that while electronic effects inherent to the vinylborane (B8500763) system are present, the sheer bulk of the 9-BBN moiety is the ultimate directing factor in determining the regiochemical outcome. arkat-usa.org

Table 2: Comparison of Regioselectivity in Alkene Hydroboration for Different Boranes

AlkeneBorane Reagent% Boron Addition to Less Substituted CarbonRef
1-HexeneDiborane (BH3)94% redalyc.org
1-Hexene9-BBN99.9% redalyc.org
Styrene (B11656)Diborane (BH3)80% redalyc.org
Styrene9-BBN98.5% redalyc.org
2-Methyl-1-buteneDiborane (BH3)99% scielo.org.bo
2-Methyl-1-butene9-BBN>99% scielo.org.bo

Kinetic Isotope Effects in 9-BBN Mediated Reactions

Kinetic Isotope Effect (KIE) studies, often involving the replacement of hydrogen with its heavier isotope deuterium (B1214612), are a powerful mechanistic probe for determining the nature of bond-breaking and bond-forming steps in a reaction's rate-determining step (RDS). In the context of 9-BBN mediated reactions, KIEs and isotopic labeling have provided crucial evidence for proposed mechanisms.

While direct KIE measurements for the hydroboration of alkenes with 9-BBN are not extensively documented in isolation, the principles have been applied to understand more complex catalytic cycles where 9-BBN is a key component. For example, in the borane-catalyzed hydroboration of alkynes, where a dialkylborane like 9-BBN can act as the catalyst, isotopic labeling studies are essential. Mechanistic work on the analogous dicyclohexylborane (B74569) (Cy2BH)-catalyzed hydroboration of alkynes with pinacolborane revealed that the turnover-limiting step is the reaction of the alkenyl-dicyclohexylborane intermediate with pinacolborane. It was noted that 9-BBN behaves in a similar fashion to Cy2BH in this catalytic cycle. acs.org

Isotopic labeling experiments have been instrumental in verifying proposed transborylation steps in 9-BBN-catalyzed reactions. In the H-B-9-BBN-catalyzed 1,4-hydroboration of enones, the proposed mechanism involves the initial 1,4-hydroboration followed by a B-O/B-H transborylation with a boronic ester like pinacolborane (HBpin) to regenerate the H-B-9-BBN catalyst. The use of deuterated pinacolborane (DBpin) and ¹⁰B-labeled pinacolborane (H¹⁰Bpin) provided support for this B-O/B-H transborylation pathway being a key part of the catalytic turnover. beilstein-journals.org

Furthermore, deuterium labeling has been used to probe the stereochemistry and mechanism of reactions where 9-BBN derivatives are used as reagents. For instance, in the synthesis of stereospecifically monodeuterated alcohols, asymmetric hydroboration using α-pinene/9-BBN reagents on deuterated aldehydes was a key step, allowing for subsequent mechanistic studies on enzyme-catalyzed reactions. nih.gov Similarly, the reduction of tertiary amides with 9-BBN can be followed using deuterium-labeled reagents to understand the hydride transfer steps. In the reduction of lactams, deuterium-labeling studies helped to elucidate the reaction pathway. acs.org While a specific KIE value is often the result of dedicated kinetic studies, the broader use of isotopic substitution provides qualitative but vital information on bond cleavages and rearrangements in complex, multi-step reactions mediated by 9-BBN. ed.ac.ukrsc.org

Applications of 9 Borabicyclo 3.3.1 Nonane in Organic Transformations

Hydroboration-Oxidation Reactions

The hydroboration-oxidation of alkenes and alkynes is a cornerstone of modern organic synthesis, allowing for the efficient and predictable formation of alcohols, aldehydes, and ketones. organic-chemistry.orgchemistrysteps.com 9-BBN has emerged as a superior reagent in this field due to its high regioselectivity, which is largely influenced by steric factors. commonorganicchemistry.comchemistrysteps.com

The hydroboration of alkenes with 9-BBN, followed by oxidation, is a powerful method for the synthesis of alcohols. researchgate.net This two-step process is characterized by its high regioselectivity and stereospecificity.

In the hydroboration of alkenes, 9-BBN exhibits a strong preference for adding the boron atom to the less sterically hindered carbon of the double bond. pearson.com This regioselectivity is a direct consequence of the bulky bicyclic structure of 9-BBN, which minimizes steric interactions during the transition state. chemistrysteps.com Subsequent oxidation of the resulting organoborane intermediate with reagents like hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an alcohol with anti-Markovnikov regiochemistry. researchgate.netorganic-chemistry.org This means the hydroxyl group is attached to the carbon atom that was initially less substituted in the alkene. periodicchemistry.com The hydroboration step proceeds via a syn addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

The regioselectivity of 9-BBN is significantly higher than that of less hindered boranes like BH3. For instance, the hydroboration-oxidation of styrene (B11656) with 9-BBN yields 2-phenylethanol (B73330) as the major product, a clear demonstration of anti-Markovnikov addition. wordpress.com The use of bulky dialkylboranes like 9-BBN can improve the regioselectivity to over 99:1 in certain cases. masterorganicchemistry.com

A significant application of the high regioselectivity of 9-BBN is the synthesis of primary alcohols from terminal alkenes. researchgate.net The boron atom of 9-BBN adds almost exclusively to the terminal carbon atom of the double bond. researchgate.net Subsequent oxidation then furnishes the corresponding primary alcohol in high yield. researchgate.net This method is particularly valuable for substrates where the formation of the more stable secondary carbocation would be favored under traditional hydration conditions, leading to the Markovnikov product. The use of 9-BBN effectively circumvents this issue, providing a reliable route to primary alcohols. chemistrysteps.com

The hydroboration-oxidation of alkynes provides a powerful route to carbonyl compounds. researchgate.net The use of sterically hindered dialkylboranes like 9-BBN is crucial in these reactions to control the regioselectivity and prevent double addition across the triple bond. masterorganicchemistry.comchemistrysteps.com

When a terminal alkyne is treated with 9-BBN, the boron atom adds to the terminal, less substituted carbon atom. chemistrysteps.comvaia.com Oxidation of the resulting vinylborane (B8500763) intermediate yields an enol, which rapidly tautomerizes to the corresponding aldehyde. chemistrysteps.comlibretexts.org This provides a direct and efficient method for the anti-Markovnikov hydration of terminal alkynes to produce aldehydes. chemistrysteps.com

For internal alkynes, hydroboration with 9-BBN followed by oxidation leads to the formation of ketones. chemistrysteps.commasterorganicchemistry.com In the case of unsymmetrical internal alkynes, 9-BBN exhibits a high degree of regioselectivity, with the boron atom preferentially adding to the less sterically hindered carbon of the triple bond. researchgate.net This allows for the selective synthesis of a specific ketone isomer. researchgate.net Symmetrical internal alkynes, on the other hand, yield a single ketone product. chemistrysteps.com

The high regioselectivity and stereoselectivity of 9-BBN have made it an invaluable tool in the total synthesis of complex natural products. nih.gov Its ability to selectively react with less hindered double bonds in the presence of more substituted ones allows for precise functionalization of poly-unsaturated molecules. nih.govnih.gov

A notable example is the use of 9-BBN in the synthesis of artemisinin, a potent antimalarial drug. nih.govnih.gov In a key step, the selective hydroboration-oxidation of amorpha-4,11-diene using 9-BBN allows for the conversion of the terminal double bond to the corresponding alcohol, leaving the internal double bond untouched. nih.gov This selective transformation is crucial for the successful construction of the complex molecular architecture of artemisinin. nih.gov

Anti-Markovnikov Addition

Synthesis of Aldehydes and Ketones from Alkynes

Reduction Chemistry with 9-BBN and its Derivatives

9-BBN and its derivatives are not only effective in hydroboration but also serve as mild and selective reducing agents for a variety of functional groups. organic-chemistry.orggoogle.com The reactivity of 9-BBN can be attributed to the B-H bond, which can deliver a hydride to an electrophilic center. libretexts.org

9-BBN is known to reduce aldehydes and ketones to their corresponding alcohols. researchgate.net It also effectively reduces acid chlorides. researchgate.net Interestingly, while borane (B79455) rapidly reduces tertiary amides to amines, 9-BBN reduces them to alcohols. clockss.org

Derivatives of 9-BBN have expanded the scope of its reduction chemistry. For instance, lithium tri-sec-butylborohydride (L-Selectride) and potassium tri-sec-butylborohydride (K-Selectride), which can be prepared from tri-sec-butylborane, are powerful and sterically hindered reducing agents. organicchemistrydata.orgchem-station.comwikipedia.orgyoutube.comwikipedia.org They exhibit exceptional stereoselectivity in the reduction of cyclic ketones, often favoring the formation of the thermodynamically less stable alcohol isomer. chem-station.comwikipedia.org

Chemoselective Reduction of Functional Groups

9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a versatile and highly selective reducing agent in organic synthesis. researchgate.net Its bulky nature and mild reactivity allow for the chemoselective reduction of specific functional groups in the presence of others, a crucial aspect in the synthesis of complex molecules. organic-chemistry.orgunishivaji.ac.in

Reduction of Carbonyl Compounds (Aldehydes, Ketones, Acid Chlorides)

9-BBN is an effective reagent for the reduction of various carbonyl compounds. organic-chemistry.orgrsc.orgresearchgate.netnih.gov It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols. google.com The reaction with aldehydes is particularly rapid, often occurring almost instantaneously at room temperature. google.com Similarly, a wide range of ketones, including cyclic and steroidal ketones, are efficiently reduced. google.com Acid chlorides are also readily reduced by 9-BBN. organic-chemistry.org

The general order of reactivity for the reduction of carbonyl compounds by 9-BBN is aldehydes > ketones > acid chlorides. This selectivity allows for the preferential reduction of an aldehyde in the presence of a ketone.

Table 1: Reduction of Representative Carbonyl Compounds with 9-BBN

SubstrateProductReaction Conditions
Caproaldehyde1-HexanolRoom Temperature, Instantaneous
2-Heptanone2-HeptanolRoom Temperature
Acetophenone1-PhenylethanolRoom Temperature
Benzoyl chlorideBenzyl alcoholNot specified

This table is for illustrative purposes and specific reaction conditions and yields may vary.

Reduction of Amides and Lactams to Amines

9-BBN is a valuable reagent for the reduction of amides and lactams to the corresponding amines. A key advantage of 9-BBN in this context is that it does not form stable complexes with the resulting tertiary amines, meaning a stoichiometric amount of the reagent is generally sufficient for complete reduction. organic-chemistry.org The reduction of tertiary amides and N-alkyl lactams to their respective tertiary amines proceeds efficiently. semanticscholar.orgorganic-chemistry.orgacs.org

For instance, the reduction of various 5- and 6-membered tertiary lactams using 2.2 to 2.5 equivalents of 9-BBN in refluxing tetrahydrofuran (B95107) (THF) yields the corresponding cyclic tertiary amines in high purity. organic-chemistry.org The reaction progress can be monitored by techniques like ¹¹B-NMR and FTIR spectroscopy. organic-chemistry.org Primary amides can also be reduced, though the reaction may require heating and subsequent acid hydrolysis of the intermediate to yield the primary amine. google.com

Table 2: Reduction of Amides and Lactams with 9-BBN

SubstrateProductMolar Equivalents of 9-BBNReaction Conditions
N,N-DimethylcaproamideN,N-Dimethylhexylamine2.0Not specified, rapid
1-Benzyl-pyrrolidin-2-one1-Benzylpyrrolidine2.2Refluxing THF, 1 h
1-Methyl-3,4-dihydro-1H-quinol-2-one1-Methyl-1,2,3,4-tetrahydroquinoline2.265 °C, 1 h

This table presents selected examples; specific conditions and yields depend on the substrate.

Selective Reduction in the Presence of Other Functional Groups (e.g., esters)

A significant feature of 9-BBN is its ability to selectively reduce certain functional groups while leaving others, such as esters, intact. semanticscholar.orgorganic-chemistry.org This chemoselectivity is highly valuable in the synthesis of polyfunctional molecules, avoiding the need for protecting group strategies. organic-chemistry.org For example, a lactam can be successfully reduced to a cyclic amine in the presence of an ester functional group within the same molecule. semanticscholar.orgorganic-chemistry.org While lactones react with 9-BBN at a faster rate than esters, esters themselves require more forcing conditions, typically extended reaction times at reflux temperatures, for reduction to occur. google.com This difference in reactivity allows for a high degree of selectivity.

Asymmetric Reduction Reactions

Derivatives of 9-BBN are instrumental in the field of asymmetric synthesis, particularly for the enantioselective reduction of prochiral carbonyl compounds. researchgate.netorgsyn.org

B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) and its Derivatives

B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane, is a chiral reducing agent synthesized from the reaction of 9-BBN with either (+)-α-pinene or (-)-α-pinene. wikipedia.orgchemicalbook.comsigmaaldrich.com This reagent and its derivatives are widely used for the asymmetric reduction of aldehydes and prochiral ketones. chemicalbook.comscientificlabs.co.uk The steric bulk of the isopinocampheyl group attached to the boron atom creates a chiral environment that allows for the selective transfer of a hydride to one face of the carbonyl group.

The effectiveness of Alpine-Borane is influenced by the steric properties of the substrate. A significant difference in the size of the groups attached to the carbonyl carbon generally leads to higher enantioselectivity. nih.gov

Enantioselective Reduction of Prochiral Ketones and Aldehydes

Alpine-Borane is particularly effective for the enantioselective reduction of prochiral ketones and aldehydes, yielding chiral alcohols with high enantiomeric excess (ee). scientificlabs.co.ukwikipedia.org The reduction of deuterated aldehydes with Alpine-Borane can produce monodeuterated primary alcohols with nearly 100% ee. nih.gov

The Midland Alpine-Borane reduction is a well-established method for this transformation. wikipedia.org The reaction is proposed to proceed through a six-membered, boat-like transition state where the carbonyl coordinates to the boron atom, followed by an intramolecular hydride transfer. The stereochemical outcome is dictated by the preferential orientation of the substrate to minimize steric interactions with the bulky isopinocampheyl group. wikipedia.org While highly effective for certain substrates like acetylenic ketones, the reduction of some aralkyl and dialkyl ketones can be slower and result in lower enantioselectivity. nih.gov This has been attributed to a competing non-selective reduction pathway involving the dissociation of Alpine-Borane back to 9-BBN and α-pinene. nih.gov

Table 3: Enantioselective Reduction with Alpine-Borane

SubstrateProductEnantiomeric Excess (ee)
d-BenzaldehydesChiral Benzyl AlcoholsApproaching 100%
Acetylenic KetonesChiral Propargyl AlcoholsHigh (often close to 100%)
Aralkyl and Dialkyl KetonesChiral Secondary AlcoholsVariable

The enantiomeric excess is highly dependent on the specific substrate and reaction conditions.

Carbon-Carbon Bond Forming Reactions

This compound (9-BBN) and its derivatives are highly versatile reagents in organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds. researchgate.net The organoboranes derived from the hydroboration of alkenes and alkynes with 9-BBN serve as key intermediates in a variety of powerful C-C bond-forming transformations. guidechem.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net 9-BBN plays a significant role in this reaction, primarily through the in-situ formation of B-alkyl-9-BBN derivatives from alkenes. libretexts.orgsigmaaldrich.com

B-Alkyl-9-borabicyclo[3.3.1]nonane (B-alkyl-9-BBN) derivatives are particularly useful in Csp²–Csp³ Suzuki-Miyaura reactions. acs.org These reagents are readily prepared by the hydroboration of alkenes with 9-BBN. sigmaaldrich.com One of the key advantages of using B-alkyl-9-BBN is the high regioselectivity of the hydroboration step, which allows for the specific functionalization of terminal alkenes. commonorganicchemistry.comwikipedia.org This two-step sequence of hydroboration followed by cross-coupling provides an effective method for joining alkyl and alkenyl or aryl groups. researchgate.netrsc.org

The stability of B-alkyl-9-BBN derivatives is a significant advantage over other organoboron compounds like alkylboronic acids, which can be unstable. researchgate.net This stability, combined with their high reactivity in the presence of a suitable palladium catalyst and base, makes them valuable reagents. mdpi.com The reaction tolerates a wide range of functional groups on both the alkylborane and the coupling partner, allowing for the synthesis of complex molecules. sigmaaldrich.comnih.gov For instance, functional groups such as esters, nitriles, and acetals are well-tolerated. scispace.com

The "9-MeO-9-BBN variant" offers an alternative approach where a polar organometallic reagent is added to B-methoxy-9-BBN, forming the reactive boronate species without the need for an external base. rsc.orgresearchgate.net This method expands the scope of the Suzuki-Miyaura reaction to include the coupling of groups like alkynyl, methyl, and TMSCH₂ which were previously challenging. researchgate.net

The use of 9-BBN derivatives in Suzuki-Miyaura coupling has a broad scope, encompassing the coupling of B-alkyl, B-alkenyl, and B-aryl-9-BBN reagents with a variety of organic halides and triflates. researchgate.netrsc.org The reaction is not limited to simple alkyl groups; functionalized alkenes and arenes can be synthesized with high stereochemical purity. sigmaaldrich.com For example, the reaction has been successfully applied to the synthesis of 1,5-alkadienes and for extending steroid side chains. sigmaaldrich.com

However, there are limitations. The reaction is generally restricted to primary alkylboranes, as secondary alkylboranes are often unreactive. mdpi.comorgsyn.org While B-alkyl-9-BBN derivatives are more stable than many other alkylboron reagents, they can be sensitive to air and may present challenges in handling and isolation. mdpi.com The atom economy of using 9-BBN can also be a drawback. nih.gov

The nature of the coupling partners also influences the reaction's success. While aryl and vinyl halides are excellent substrates, the reaction with alkyl halides possessing β-hydrogens has been historically challenging due to slow oxidative addition and rapid β-hydride elimination. scispace.com However, progress has been made in this area, enabling some alkyl-alkyl couplings. scispace.com In some cases, the use of specific ligands and bases is crucial for achieving high yields and selectivity, particularly when dealing with less reactive electrophiles like aryl chlorides. libretexts.orgorganic-chemistry.org

The success of Suzuki-Miyaura coupling reactions involving 9-BBN derivatives is highly dependent on the catalytic system employed. Palladium complexes are the most common catalysts, with the choice of ligand playing a critical role in the reaction's efficiency and scope.

Catalyst and Ligand Systems:

Palladium(II) chloride complexes with phosphine (B1218219) ligands , such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), are widely used and have proven effective for a broad range of substrates. sigmaaldrich.comorgsyn.org

Bulky, electron-donating phosphine ligands , like SPhos, have been shown to be highly effective for coupling B-alkyl-9-BBN derivatives with challenging aryl halides, including aryl chlorides. mdpi.com

Bisphosphine ligands with a large P-Pd-P bite angle , such as XantPhos and DpePhos, are crucial for achieving selective monocoupling of 9-alkyl-9-BBN with 1,1-dichloro-1-alkenes. organic-chemistry.org

Role of the Base: The base is another critical component of the catalytic system. It facilitates the transmetalation step by forming a more nucleophilic "ate" complex from the organoborane.

Aqueous inorganic bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used and often accelerate the reaction. sigmaaldrich.comorgsyn.org

Anhydrous bases such as potassium methoxide (B1231860) (KOMe) can be used, particularly in the "9-MeO-9-BBN variant" where the boronate is pre-formed. researchgate.netorgsyn.org

The following table summarizes representative catalytic protocols for Suzuki-Miyaura couplings utilizing 9-BBN derivatives:

CatalystLigandBaseSolventSubstratesKey Features
PdCl₂(dppf)dppfaq. NaOH or K₃PO₄THFB-alkyl-9-BBN + haloarenes/1-halo-1-alkenesGeneral and widely applicable protocol. sigmaaldrich.comorgsyn.org
Pd(OAc)₂SPhosK₃PO₄·H₂O-B-alkyl-9-BBN + aryl chloridesEffective for challenging, less reactive electrophiles. mdpi.com
Pd(dba)₂XantPhos or DpePhosK₃PO₄ or Cs₂CO₃Toluene/Dioxane9-alkyl-9-BBN + 1,1-dichloro-1-alkenesEnables selective monocoupling to form Z-chlorinated alkenes. organic-chemistry.org
Pd(0)-NaOMeDMFB-allenyl-9-BBN + aryl iodidesAllows for the allenylation of aryl halides. oup.com
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane9-alkyl-9-BBN + primary iodoalkanesEnables alkyl-alkyl cross-coupling. scispace.com
Scope and Limitations of 9-BBN in Suzuki-Miyaura Coupling

Other C-C Bond Formations via Organoboranes (e.g., Alkenylation, Alkynylation of Carbonyl Compounds)

Beyond the Suzuki-Miyaura reaction, organoboranes derived from 9-BBN are valuable intermediates for other carbon-carbon bond-forming reactions, including the alkenylation and alkynylation of carbonyl compounds. These reactions often proceed through radical pathways or via transmetalation to other metals.

The addition of organoboranes to carbonyl compounds allows for the formation of new C-C bonds and the synthesis of alcohols. While the direct reaction can be sluggish, it can be promoted by various means. For example, radical-mediated reactions have been developed for the allylation, alkenylation, and alkynylation of α-halo carbonyl compounds. thieme-connect.dethieme-connect.com In these reactions, a radical initiator, such as triethylborane, facilitates the C-C bond formation. thieme-connect.com

A notable application is the copper-catalyzed conjugate addition of alkyl-9-BBN derivatives to alkynoates. nih.gov This reaction proceeds via a formal syn-hydroalkylation to produce β,β-disubstituted acrylates with excellent stereoselectivity. nih.gov The process is tolerant of various functional groups on both the alkylborane and the alkynoate. nih.gov

The following table provides examples of such transformations:

Reaction TypeReagentsProduct TypeKey Features
Radical AllylationAllyl-9-BBN, α-iodo ester, radical initiatorAllylated esterThe reaction of allyl-9-BBN with an α-iodo ester can lead to the allylated product. thieme-connect.com
Copper-Catalyzed Conjugate AdditionAlkyl-9-BBN, ethyl propiolate, CuOAc, P(OPh)₃, t-BuOKβ,β-disubstituted acrylateProvides excellent syn-stereoselectivity and tolerates a variety of functional groups. nih.gov

9-BBN as a Lewis Acid Catalyst

In addition to its role as a hydroborating agent, this compound can function as a Lewis acid catalyst. Its electron-deficient boron center can activate substrates, facilitating various organic transformations. mdpi.com The Lewis acidity of 9-BBN is considered moderate. nih.gov

9-BBN has been employed as a catalyst in several types of reactions:

Diels-Alder Reactions : It can catalyze hetero-Diels-Alder reactions, for example, in the synthesis of spirocyclic alkaloids. sigmaaldrich.com

Reductions : 9-BBN can catalyze the reduction of chlorophosphines to phosphines and diphosphines in the presence of a silane (B1218182). rsc.org

Dehydrocoupling Reactions : It can facilitate the dehydrocoupling of amines, alcohols, and thiols with other boranes like pinacolborane, although some studies suggest this can also occur without a catalyst. mdpi.comrsc.org

C-C and C-O Bond Formation : 9-BBN catalyzes the coupling of alkyl fluorides with arenes and carboxylic acids, where a key step is the transborylation between the resulting fluoro-borane and pinacolborane to regenerate the catalyst. mdpi.com

The catalytic activity of 9-BBN is often attributed to the formation of Lewis acid-base adducts with the substrate, which activates it towards subsequent reaction steps. rsc.org In some catalytic cycles, the ability of 9-BBN derivatives to undergo transborylation is crucial for catalyst turnover. mdpi.com For instance, in the coupling of alkyl fluorides, the F-B-9-BBN formed reacts with pinacolborane to regenerate H-B-9-BBN. mdpi.com

Catalytic Hydroboration of Unsaturated Substrates

While 9-BBN is a stoichiometric hydroborating agent, it also serves as a catalyst in the hydroboration of various unsaturated substrates, particularly with less reactive borane sources like pinacolborane (HBpin). ajuronline.orgmorressier.com Pinacolborane's stability makes it a desirable reagent, but it often requires a catalyst to react with substrates like terminal aromatic alkynes. ajuronline.orgmorressier.com 9-BBN has been shown to effectively catalyze this transformation. ajuronline.org

Research has demonstrated that using a catalytic amount of 9-BBN (e.g., 20 mol%) can facilitate the hydroboration of phenylacetylene (B144264) with pinacolborane, yielding the corresponding (E)-alkenylboronic acid pinacol (B44631) ester. ajuronline.org The reaction proceeds efficiently under moderate conditions, for instance, in tetrahydrofuran (THF) at 65 °C. ajuronline.org This catalytic approach has been successfully applied to a range of p-substituted terminal aromatic alkynes with varied electronic properties, achieving moderate to good yields of the desired products. ajuronline.org

Beyond alkynes, 9-BBN can also be involved in the catalytic hydroboration of other unsaturated functional groups, such as aldehydes and ketones, often in systems initiated by simple reagents like NaOH. rsc.org The catalytic cycle in these transformations can involve transborylation steps, where the active borane catalyst is regenerated. beilstein-journals.org For instance, in the hydroboration of alkynes with HBpin, the proposed mechanism involves the reaction of the alkyne with 9-BBN to form an alkenyl-9-BBN species, which then undergoes transborylation with HBpin to release the product and regenerate 9-BBN. beilstein-journals.org

Table 1: 9-BBN-Catalyzed Hydroboration of Phenylacetylene with Pinacolborane ajuronline.org

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)ProductYield (%)
Phenylacetylene20THF65(E)-2-phenylethenylboronic acid pinacol ester49-76

Activation of Lewis Acids for Hydrosilylation

9-BBN plays a crucial role in the activation of Lewis acids, which in turn can catalyze reactions such as the hydrosilylation of ketones. This is a somewhat counterintuitive concept where a Lewis base is used to activate a Lewis acid. nih.gov Specifically, the formation of borenium ions from 9-BBN derivatives is key to this process. nih.govacs.orgnih.gov

By reacting a 9-BBN precursor, such as 9-BBN-NTf₂, with a sterically hindered Lewis base like 2,6-lutidine, a stable borenium cation is generated. nih.govresearchgate.net This borenium ion complex has been found to be a highly effective catalyst for the rapid hydrosilylation of a variety of ketones using a silane like triethylsilane (Et₃SiH). nih.govacs.orgnih.gov Mechanistic studies suggest that the catalytic cycle involves the activation of the silane by the borenium ion, rather than activation of the ketone. nih.govacs.org This proceeds via a hydride abstraction from the silane by the borenium cation. nih.gov

Table 2: Catalytic Hydrosilylation of Ketones nih.govacs.org

Catalyst SystemSubstrateHydrosilylating AgentKey Intermediate
9-BBN-NTf₂ / 2,6-lutidineVarious ketonesEt₃SiH[2,6-lutidine-9-BBN]⁺[NTf₂]⁻

C-H Borylation of Arenes

The direct C-H borylation of arenes is a powerful method for the synthesis of valuable organoboron compounds. 9-BBN has emerged as a key reagent in this field, particularly in metal-catalyzed protocols. rsc.orgchemrxiv.orgnih.gov These reactions allow for the conversion of otherwise inert C-H bonds into versatile C-B bonds.

Recent studies have detailed a catalytic intermolecular C-H borylation of heteroarenes using the dimeric form of 9-BBN, (H-BBN)₂. rsc.orgnih.gov This process can be catalyzed by main group metal complexes, such as those based on aluminum (NacNacAl) or zinc (NacNacZn). rsc.orgnih.gov The methodology is effective for both mono- and di-borylation of a range of heteroaryl compounds. rsc.org

Interestingly, mechanistic investigations have revealed an unusual σ-bond metathesis pathway. It was found that the reaction kinetics are first order in the (H-BBN)₂ dimer, suggesting that the dimer itself is involved in the rate-determining step, rather than the monomeric H-BBN. rsc.orgnih.gov This is in contrast to conventional mechanisms that typically involve a monomeric hydroborane species. rsc.orgnih.gov The crude aryl-BBN products from these reactions can often be used directly in subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions. rsc.org Iron-catalyzed systems have also been developed for the ortho-selective C-H borylation of substrates like 2-phenylpyridines using the 9-BBN dimer. acs.org In some instances, a haloborane species, such as Br-B-9-BBN, generated in situ, has been identified as the active catalyst in electrophilic borylation. researchgate.net

Applications in Materials Science

The unique reactivity and structural features of 9-BBN also lend themselves to applications in materials science, particularly in the synthesis of complex macromolecules and nanomaterials.

Synthesis of Aryl/Alkyl Building Blocks for Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are classes of macromolecules with highly branched, three-dimensional architectures. The synthesis of these materials relies on the availability of versatile building blocks that can be iteratively coupled. 9-BBN is instrumental in preparing such building blocks.

The primary route through which 9-BBN is utilized in this context is via the Suzuki-Miyaura cross-coupling reaction. Alkyl- or aryl-9-BBN derivatives, prepared through hydroboration or other means, serve as effective coupling partners with various halides. This allows for the construction of complex molecular scaffolds that form the core or branches of dendrimers and hyperbranched polymers. For example, aryl/alkyl building blocks prepared using 9-BBN chemistry have been successfully employed in the synthesis of these advanced polymeric materials. The hydroboration of terminal alkenes on growing polymer chains with 9-BBN, followed by oxidation, is a method used to introduce hydroxyl groups at the periphery of dendrimers. cornell.eduscispace.com

Synthesis of Metal Nanoparticles

9-BBN has been identified as an effective reducing agent for the synthesis of metal nanoparticles (NPs), including those of gold (Au), silver (Ag), palladium (Pd), and platinum (Pt). google.com This method offers a simple, one-step route to producing ligand-capped metal nanoparticles. google.comacs.org

In a typical synthesis, a metal salt is reacted with 9-BBN in the presence of a capping ligand, such as an alkylthiol or a phosphine. google.comacs.org 9-BBN reduces the metal salt to its zerovalent state, leading to the nucleation and growth of nanoparticles. The capping ligand simultaneously adsorbs onto the nanoparticle surface, providing stability and preventing aggregation. google.com A significant advantage of using 9-BBN is its mild reducing character, which allows for the use of a wide range of functional groups on the capping ligands (e.g., acid, alcohol, amide) that might not be compatible with stronger reducing agents. google.com The slow reduction process facilitated by 9-BBN also allows for better control over the nanoparticle formation, influencing the final size and size distribution. nih.gov This methodology has been used to produce gold nanoparticles with average diameters in the range of 1.1 to 4.0 nm. google.com

Advanced Topics and Emerging Research Areas

Flow Chemistry and Continuous Processing with 9-BBN

The integration of 9-BBN chemistry into continuous flow processes represents a significant advancement, offering enhanced safety, scalability, and selectivity compared to traditional batch methods. acs.org Flow chemistry's superior heat and mass transfer, coupled with precise control over reaction parameters, has enabled the development of efficient and high-productivity protocols, particularly for hydroboration–oxidation sequences. researchgate.netresearchgate.netresearchgate.net

An efficient flow process for the selective hydroboration and oxidation of various alkenes using 9-BBN has been successfully developed. d-nb.inforesearchgate.net This methodology is especially valuable for the selective functionalization of terminal alkenes in molecules containing multiple double bonds, a challenge often encountered with less selective boranes. d-nb.info For instance, the conversion of amorpha-4,11-diene to dihydroartemisinic alcohol, a key intermediate in the synthesis of the antimalarial drug artemisinin, has been achieved with a high productivity of 1.4 g/h. d-nb.inforesearchgate.net

A key innovation in this area is the in-situ generation of 9-BBN within the flow system. researchgate.netd-nb.info By reacting borane (B79455) and 1,5-cyclooctadiene (B75094) in a simple flow generator, a cost-efficient and convenient source of the 9-BBN reagent is provided, which can then be directly telescoped into the subsequent hydroboration–oxidation steps. d-nb.infothieme-connect.com This integrated approach avoids the isolation of intermediates and streamlines the synthesis. acs.org The process allows for the rapid preparation of alcohols with good functional group tolerance and can be scaled to produce significant quantities (up to 120 mmol/h) of the desired product. researchgate.net

Table 1: Optimization of Flow Hydroboration–Oxidation of (R)-(+)-Limonene with 9-BBN d-nb.info

Entry[Limonene] (M)Equivalents of 9-BBNResidence Time (min)Yield (%)
10.5117
20.511.510
30.51215
40.2515.327
50.2525.365

Rearrangement Reactions Involving the 9-BBN Skeleton

The rigid, bicyclic structure of 9-BBN is not immutable. Under specific conditions, the skeleton can participate in novel rearrangement reactions, leading to structurally complex and synthetically useful molecules.

A notable rearrangement of the 9-BBN framework involves its reaction with phosphine-derived carbenes. nih.gov This process results in a ring-expansion of the boracycle to generate novel ten-membered ring systems. nih.govscispace.com The products of this reaction are intramolecular frustrated Lewis pairs (FLPs), where the boron Lewis acid and the phosphine (B1218219) Lewis base are held in close proximity but are sterically prevented from forming a classical adduct. nih.gov These constrained FLPs are of significant interest as they have been shown to be effective catalysts for the reduction of carbon dioxide in the presence of boranes. nih.gov

The reactions involving 1-alkynyl-9-BBN-borate complexes are an area of specialized research. While detailed studies on their specific rearrangement pathways were not prominent in the surveyed literature, the general reactivity of organoborates is a cornerstone of synthetic chemistry, most famously in the context of Suzuki-Miyaura cross-coupling, where the transfer of an organic group from the borate (B1201080) to a metal center is a key step. The unique structural and electronic properties imparted by the 9-BBN framework on such borate complexes continue to be an area of potential discovery for new transformations.

Ring Expansion Reactions

Reactions with Calcium Amides and other Metal Species

The reactivity of 9-BBN extends beyond interactions with carbon-based nucleophiles and includes transformations with various metal complexes. Research into its reactions with β-diketiminate-stabilized calcium amides has revealed selective σ-bond metathesis pathways. acs.orgacs.orgsciengine.com

When a heteroleptic calcium diphenylamide stabilized by a β-diketiminate ligand reacts with 9-BBN, a selective σ-bond metathesis (or acid-base) reaction occurs. acs.orgfigshare.com This transformation yields two valuable products: a novel β-diketiminate-stabilized calcium borohydride (B1222165) and an amidoborane, which is formed through the construction of a new nitrogen-boron σ-bond. acs.orgacs.orgcapes.gov.br This calcium-mediated dehydrocoupling of an amine with a dialkylborane represents an important step toward expanding the catalytic applications of group 2 elements. acs.orgsciengine.com The reaction proceeds cleanly, and the products can be unambiguously characterized. acs.org

Beyond calcium, 9-BBN's interactions with other metals are crucial in catalysis and materials science. For example, rare-earth metal complexes bearing specific ligands show unique selective reactivity toward 9-BBN. researchgate.net Furthermore, 9-BBN has been employed as a reducing agent in the synthesis of gold nanoparticles (AuNPs), where its slow reduction rate allows for detailed mechanistic studies of nanoparticle formation, a contrast to the rapid reactions seen with other borohydrides. acs.org

Development of New 9-BBN-Derived Reagents and Catalysts

The 9-BBN moiety is a fundamental building block for a wide array of reagents and catalysts, with ongoing research focused on creating derivatives with enhanced stability, reactivity, and selectivity. rsc.org

B-Alkyl-9-BBN derivatives are frequently used in Suzuki-Miyaura cross-coupling reactions to introduce alkyl groups. rsc.orgnih.gov Their stability, compared to many alkylboronic acids, and the reliable transfer of the alkyl group (as opposed to the bicyclic frame) make them highly valuable synthetic intermediates. rsc.org This methodology has been applied in the synthesis of complex natural products and other intricate molecular architectures. rsc.orgresearchgate.net

The concept of frustrated Lewis pairs (FLPs) has been a particularly fertile ground for developing new 9-BBN-based catalysts. researchgate.net By combining the Lewis acidic 9-BBN with a sterically hindered Lewis base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP), researchers have created robust intermolecular and intramolecular FLPs capable of activating small molecules such as H₂, CO₂, and water. nih.govresearchgate.net For example, a phenylene-bridged FLP incorporating 9-BBN and TMP has been synthesized and shown to be a remarkably robust system for the potential metal-free hydrogenation of carbon dioxide. researchgate.net

Other novel applications include the use of 9-allyl-9-borabicyclo[3.3.1]nonane in diastereoselective additions to imines, where it demonstrates excellent control, even with substrates prone to chelation effects with other reagents. thieme-connect.de Additionally, 9-BBN is utilized in cooperative catalytic systems, such as in an NHC/Ru-catalyzed asymmetric redox benzylation, showcasing its versatility across different domains of catalysis. nih.gov

Table 2: Examples of 9-BBN-Derived Reagents and Applications

9-BBN Derivative/SystemApplicationReference
B-Alkyl-9-BBNSuzuki-Miyaura cross-coupling rsc.org
9-BBN / Phosphine-carbeneRing expansion to form intramolecular FLPs for CO₂ reduction nih.gov
9-BBN / 2,2,6,6-tetramethylpiperidine (FLP)Activation of small molecules (H₂O, CO₂); metal-free catalysis researchgate.net
9-Allyl-9-BBNDiastereoselective addition to imines thieme-connect.de
9-BBN (as reducing agent)Synthesis of gold nanoparticles acs.org
9-BBN / NHC/RuCooperative catalysis for asymmetric redox benzylation nih.gov

Future Directions in 9-BBN Research

The field of 9-BBN chemistry is poised for continued growth, driven by the pursuit of more efficient, selective, and sustainable chemical methodologies. Several key trends are shaping its future trajectory.

A major focus will be the expansion of 9-BBN's role in catalysis. researchgate.net This includes the design of more sophisticated frustrated Lewis pairs for small molecule activation and metal-free hydrogenations, as well as its incorporation into cooperative catalytic systems that merge organocatalysis and transition-metal catalysis. nih.govresearchgate.net The development of catalytic C-H borylation reactions using boron-based electrophiles remains a significant goal, and the unique properties of the 9-BBN framework could be harnessed to create novel catalysts for these transformations. researchgate.net

In materials science, the incorporation of the 9-BBN moiety into polymers and advanced materials is an emerging area. researchgate.netlatrobe.edu.au The Lewis acidic character of the boron center can be used to create materials with unique electronic, optical, and sensing properties. latrobe.edu.au For example, organoborane polymers are being investigated as battery electrolytes, electroactive materials, and supported Lewis acid catalysts. researchgate.net The stability and defined structure of the 9-BBN unit make it an attractive component for these applications.

Furthermore, the application of 9-BBN and its derivatives in continuous flow processing is expected to become more widespread. scribd.com As the chemical industry moves towards more sustainable and efficient manufacturing, the proven advantages of using 9-BBN in flow reactors for the synthesis of pharmaceuticals and fine chemicals will drive further innovation in this area. acs.orgscribd.com The development of fully integrated, multi-step flow syntheses utilizing 9-BBN reagents will likely be a key research theme. d-nb.info

Finally, the fundamental reactivity of 9-BBN will continue to be explored, with the potential for discovering unprecedented reaction pathways, such as new types of rearrangement or annulation reactions, which could open up new avenues for the synthesis of complex molecular structures. researchgate.netmdpi.com

Q & A

Q. How can hydroboration reactions using 9-BBN be optimized for stereoselective alcohol synthesis?

  • Methodological Answer: 9-BBN is highly selective for anti-Markovnikov addition to alkenes. To optimize stereoselectivity, use anhydrous tetrahydrofuran (THF) as the solvent and maintain temperatures below 25°C to prevent dimer dissociation, which can lead to side reactions. For terminal alkenes, stoichiometric 9-BBN (1:1 molar ratio) ensures complete conversion. Post-hydroboration, oxidation with H₂O₂/NaOH yields secondary alcohols with >95% regioselectivity .

Q. What protocols ensure safe handling and storage of 9-BBN in laboratory settings?

  • Methodological Answer: 9-BBN is pyrophoric and reacts violently with water. Store under inert gas (Ar/N₂) in flame-resistant containers at 2–8°C. Use flame-dried glassware and syringes for transfers. For quenching, slowly add isopropanol followed by aqueous H₂O₂ to neutralize residual borane .

Q. How can the purity and concentration of 9-BBN solutions be determined experimentally?

  • Methodological Answer: Titrate 9-BBN solutions with acetic acid in THF using phenolphthalein as an indicator. Alternatively, quantify via 11^{11}B NMR spectroscopy: monomeric 9-BBN exhibits a peak at δ 85–90 ppm, while the dimer appears at δ 30–35 ppm. Gas chromatography (GC) post-oxidation can also confirm alkene conversion efficiency .

Advanced Research Questions

Q. What experimental designs enable 9-BBN to act as a metal-free catalyst in hydroboration reactions?

  • Methodological Answer: Recent studies show 9-BBN dimer catalyzes carbodiimide hydroboration with pinacol borane (HBpin). Use a 5 mol% catalyst loading in toluene at 60°C. Kinetic and DFT studies suggest a heterocyclic amidinate intermediate with a B-H-B bond facilitates the catalytic cycle. Monitor progress via 11^{11}B NMR to detect intermediates .

Q. How does 9-BBN’s regioselectivity vary in hydroboration of conjugated dienes or sterically hindered alkenes?

  • Methodological Answer: For conjugated dienes, 9-BBN preferentially adds to the less substituted alkene due to its electron-deficient boron center. Steric hindrance in bicyclic alkenes slows reactivity; use excess 9-BBN (1.5–2.0 equiv) and extended reaction times (24–48 hrs). Validate outcomes via 1^{1}H NMR coupling constants or X-ray crystallography .

Q. What mechanistic insights explain contradictory reactivity data between 9-BBN monomer and dimer forms?

  • Methodological Answer: The dimer dissociates into reactive monomers in the presence of reducible substrates. Contradictions arise from solvent polarity (e.g., THF stabilizes monomers) and temperature. For kinetic studies, use stopped-flow IR to track dimer-monomer equilibria. DFT calculations (B3LYP/6-31G*) model transition states for dimer cleavage .

Q. How can spectroscopic techniques resolve structural ambiguities in 9-BBN-derived organoboranes?

  • Methodological Answer: Use 1^{1}H-11^{11}B HMBC NMR to correlate boron environments with adjacent protons. IR spectroscopy identifies B-H stretches (2100–2500 cm⁻¹). For crystalline derivatives, X-ray diffraction confirms bonding motifs, while mass spectrometry (HRMS-ESI) validates molecular weights .

Q. What synthetic strategies improve yields in 9-BBN preparation from 1,5-cyclooctadiene?

  • Methodological Answer: Intramolecular hydroboration of 1,5-cyclooctadiene with BH₃·THF at 0°C produces 9-BBN dimer. Purify via vacuum distillation (bp 80–85°C at 0.1 mmHg) or recrystallization from hexanes. Monitor reaction completion via GC-MS for cyclooctane byproduct detection .

Q. How do reaction conditions influence the selectivity of 9-BBN in asymmetric syntheses?

  • Methodological Answer: Chiral auxiliaries (e.g., (-)-sparteine) or enantiopure substrates enhance asymmetric induction. For α-pinene derivatives, 9-BBN achieves >90% ee under cryogenic conditions (-78°C). Use circular dichroism (CD) or chiral HPLC to quantify enantiomeric excess .

Q. What recent advancements leverage 9-BBN in catalytic, rather than stoichiometric, roles?

  • Methodological Answer:
    Isodesmic B-O/B-H transborylation enables catalytic 9-BBN in alkene reductions. Combine 9-BBN (10 mol%) with HBpin in THF at 60°C. Turnover numbers (TON) exceed 50 for styrene derivatives. Monitor catalyst turnover via 11^{11}B NMR tracking of Bpin-BBN adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.